molecular formula C23H18N2OS B183985 2-(Tritylamino)thiazole-4-carbaldehyde CAS No. 126533-39-9

2-(Tritylamino)thiazole-4-carbaldehyde

Cat. No. B183985
CAS No.: 126533-39-9
M. Wt: 370.5 g/mol
InChI Key: WFPRLGPTHSVAQU-UHFFFAOYSA-N
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Patent
US04933355

Procedure details

A mixture comprising 0.5 g of 2-tritylaminothiazole-4-methanol, 5 g of manganese dioxide and 20 ml of acetone was stirred at room temperature for 60 hours. The manganese dioxide was filtered off and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography. using as eluent a 10:1 by volume mixture of benzene and ethyl acetate, giving the desired compound as a brownish-orange powder.
Name
2-tritylaminothiazole-4-methanol
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:20][C:21]1[S:22][CH:23]=[C:24]([CH2:26][OH:27])[N:25]=1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[O-2].[O-2].[Mn+4].CC(C)=O>[C:1]([NH:20][C:21]1[S:22][CH:23]=[C:24]([CH:26]=[O:27])[N:25]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
2-tritylaminothiazole-4-methanol
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)NC=1SC=C(N1)CO
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The manganese dioxide was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
by volume mixture of benzene and ethyl acetate

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)NC=1SC=C(N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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